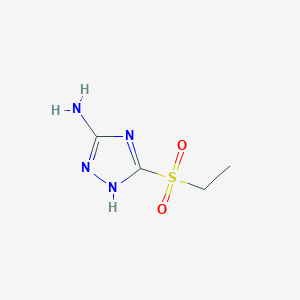

3-(ethylsulfonyl)-1H-1,2,4-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Ethylsulfonyl)-1H-1,2,4-triazol-5-amine (ETSA) is an organic compound that has a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring structure, containing three nitrogen atoms and two sulfur atoms. ETSA is a versatile compound that can be used in a variety of scientific experiments, such as synthesis of new compounds, drug discovery, and enzyme inhibition.

Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles

- A general method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles has been developed, using a one-pot process involving formimidamide formation followed by thermal monocyclic rearrangement. This method offers good to excellent yields, demonstrating the versatility of 1,2,4-triazole derivatives in organic synthesis (Shen & Zhang, 2015).

Protecting and Activating Group for Amine Synthesis

- The 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been identified as a new versatile sulfonating agent for amines. This group, stable under basic and reductive conditions, demonstrates the significance of sulfonyl groups in the synthesis of activated amines and amides (Sakamoto et al., 2006).

Applications in Photophysical Properties

- A study describes the metal- and oxidant-free synthesis of fully substituted 1H-1,2,4-triazol-3-amines, which may have potential applications in organic chemistry, medicinal chemistry, and optical materials. This highlights the utility of such compounds in the development of environmentally friendly materials with photophysical properties (Guo et al., 2021).

Proton Conductive Properties

- Proton Conductive Polyimide Ionomer Membranes

- Research on sulfonated polyimide copolymers containing NH, OH, or COOH groups, synthesized using 1H-1,2,4-triazole derivatives, showed these compounds have high thermal and mechanical stability. The introduction of NH groups, particularly triazole groups, enhanced the proton conductive properties of the membranes. This is significant for applications in fuel cells and related technologies (Saito et al., 2010).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in the development of new pesticides . Therefore, it’s plausible that this compound may interact with biological targets related to pest control.

Mode of Action

It’s known that the compound was synthesized using a “splicing up” method, introducing a trifluoromethyl-oxadiazole moiety to a 3-(ethylsulfonyl)-pyridine structure . This suggests that the compound might interact with its targets through the introduced moiety.

Biochemical Pathways

Given its potential use as an insecticide , it’s plausible that it may affect pathways related to insect physiology or survival.

Result of Action

Some compounds synthesized using a similar method exhibited good mortality against mythimna separate at 500 mg/l (80-100%), suggesting potential insecticidal activity .

Propiedades

IUPAC Name |

5-ethylsulfonyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2S/c1-2-11(9,10)4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQIFQYCESPDQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(ethylsulfonyl)-1H-1,2,4-triazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)

![Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate](/img/structure/B2378014.png)

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)

![2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378020.png)

![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)

![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)